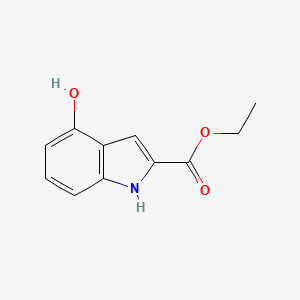

Ethyl 4-hydroxy-1H-indole-2-carboxylate

概要

説明

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

準備方法

The synthesis of ethyl 4-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indole or its derivatives.

Reaction Conditions: The key step involves the esterification of the carboxyl group at the 2-position of the indole ring. This can be achieved using reagents like ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity.

化学反応の分析

Ethyl 4-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or quinone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 3-position.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.

Major Products: The major products formed from these reactions include various substituted indole derivatives with potential biological activities

科学的研究の応用

Ethyl 4-hydroxy-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Its derivatives are investigated for their potential therapeutic effects, including anticancer and antiviral activities.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

作用機序

The mechanism of action of ethyl 4-hydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

類似化合物との比較

Ethyl 4-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives:

Similar Compounds: Examples include ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and ethyl indole-2-carboxylate.

Uniqueness: The presence of the hydroxyl group at the 4-position and the ester group at the 2-position makes it unique, providing distinct chemical reactivity and biological activity.

Comparison: Compared to similar compounds, this compound may exhibit different pharmacological properties and synthetic utility

生物活性

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a hydroxyl group at the 4-position and a carboxylate ester functional group. Its molecular formula is C_11H_11NO_3, and it has been synthesized for various biological evaluations.

The biological activity of this compound primarily involves its interaction with specific enzymes and biological macromolecules. The compound has been shown to inhibit various enzymes by binding to their active sites, which disrupts normal cellular processes. This mechanism underpins its potential as an anticancer, antiviral, and antimicrobial agent.

Anticancer Activity

This compound has demonstrated promising anticancer properties in several studies. For instance, derivatives of indole compounds have been evaluated for their ability to inhibit cancer cell proliferation. In one study, compounds related to this compound exhibited GI50 values ranging from 26 nM to 86 nM against various cancer cell lines, indicating potent antiproliferative effects .

Antiviral Activity

Research has also highlighted the potential of this compound as an antiviral agent. A study focused on indole-2-carboxylic acid derivatives found that certain modifications enhanced their inhibitory activity against HIV-1 integrase, with IC50 values reaching as low as 0.13 μM . This suggests that structural optimizations on the indole scaffold can significantly improve antiviral potency.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against multidrug-resistant (MDR) bacteria. Indole derivatives have shown activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating effective inhibition . The discovery of novel indolyl-containing compounds has opened avenues for developing new antibiotics targeting resistant strains.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the indole ring can enhance activity against various targets:

| Position | Modification | Effect |

|---|---|---|

| C2 | Carboxylic acid | Improved integrase inhibition |

| C3 | Long alkyl chains | Enhanced interaction with enzyme sites |

| C6 | Halogenated substituents | Increased antiviral potency |

These findings suggest that careful tuning of substituents can lead to compounds with enhanced therapeutic profiles.

Case Studies

- Anticancer Study : A series of indole derivatives were tested for their antiproliferative effects against cancer cell lines. The most potent derivatives had IC50 values lower than standard chemotherapeutic agents like erlotinib, indicating their potential as effective anticancer drugs .

- Antiviral Study : In a study aimed at developing integrase inhibitors for HIV treatment, structural modifications to the indole core led to significant improvements in inhibitory activity, showcasing the importance of SAR in drug design .

- Antimicrobial Study : Research into new antibacterial agents revealed that certain indole derivatives effectively inhibited bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication, thus providing a basis for developing new antibiotics .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Ethyl 4-hydroxy-1H-indole-2-carboxylate in a laboratory setting?

A common approach involves esterification of the corresponding indole carboxylic acid. For example, Ethyl 1H-indole-2-carboxylate can be synthesized by reacting indole-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by ethanol treatment (yield: ~93%) . Modifications, such as Friedel-Crafts acylation, have been applied to similar indole derivatives to introduce substituents while retaining the ester group .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| SOCl₂, ethanol | 0°C → room temperature | 93% | |

| Friedel-Crafts | Lewis acid catalysis (e.g., AlCl₃) | Varies |

Q. What safety precautions should be taken when handling this compound?

Based on GHS classifications for structurally similar compounds:

- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust/vapors.

- First Aid : Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water. Seek medical attention for ingestion .

Q. What are the optimal storage conditions to ensure the stability of this compound?

Store at 2–8°C in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen). Avoid moisture to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to study the electronic properties of this compound?

Density Functional Theory (DFT) can calculate reactivity indices such as:

- Electronegativity (χ) and Chemical Potential (μ) to predict charge transfer tendencies.

- Fukui Functions to identify nucleophilic/electrophilic sites on the indole ring .

For example, the hydroxyl group’s electron-donating effects can be modeled to assess its impact on aromaticity or hydrogen-bonding interactions.

Q. What crystallographic techniques are suitable for determining the molecular structure of this compound?

- X-ray Diffraction (XRD) : Use single-crystal XRD with programs like SHELXL for refinement. The compound’s planar indole core (r.m.s.d. ~0.028 Å) facilitates high-resolution structure determination .

- Hydrogen Bonding Analysis : Identify dimeric packing motifs (e.g., herringbone patterns) to understand intermolecular interactions .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

- Comparative Analysis : Match experimental IR spectra (e.g., O–H stretching at ~3550 cm⁻¹) with DFT-simulated spectra (scaling factor: 0.96) .

- Multi-Technique Validation : Cross-validate NMR shifts (¹H/¹³C) using computational tools (e.g., Gaussian) and DEPT/HSQC experiments to resolve overlapping signals.

Q. What strategies can be employed to functionalize the indole ring of this compound while preserving the ester group?

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., benzyl ether via benzyl bromide) before electrophilic substitution at the 4-position .

- Directed Metalation : Use directing groups (e.g., -CO₂Et) to regioselectively introduce halogens or alkyl chains via palladium catalysis .

Q. How does the hydroxyl group influence the compound’s reactivity in aqueous versus non-polar solvents?

- Solvent Effects : Polar solvents (e.g., ethanol) stabilize the hydroxyl group via intermolecular H-bonding, reducing its nucleophilicity. In non-polar solvents (e.g., toluene), intramolecular H-bonding dominates, altering conformational preferences .

- pH-Dependent Behavior : Deprotonation of the hydroxyl group (pKa ~10) under basic conditions enhances its electron-donating capacity, affecting substitution reactions.

特性

IUPAC Name |

ethyl 4-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZAFABAVBYFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533935 | |

| Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27737-56-0 | |

| Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。